molecular formula C12H9Cl2NO2 B1300505 Ethyl 4,6-dichloroquinoline-3-carboxylate CAS No. 21168-41-2

Ethyl 4,6-dichloroquinoline-3-carboxylate

Cat. No. B1300505
Key on ui cas rn: 21168-41-2
M. Wt: 270.11 g/mol
InChI Key: BSSNTDZRVNQGDF-UHFFFAOYSA-N
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Patent
US06977263B2

Procedure details

Ethyl 4,6-Dichloroquinoline-3-carboxylate [prepared as described in C. C. Price and R. M. Roberts J. Amer. Chem. Soc. 68, 1204 (1964); C. J. Ohnmacht, Jr. J. Med. Chem. 14, 17 (1971)](2.0 g, 7.4 mmol) was added portionwise to a solution of sodium borohydride (1.2 g, 31 mmol) in 15 ml of methoxyethanol at about 0° C. The reaction mixture was warmed to room temperature over 3 hours then diluted with ethyl acetate. After standard aqueous workup (dil HCl; saturated NaHCO3) the organic layer was dried (NaSO4) and concentrated to a residue. The residue was exposed to air oxidation (about 14 days) and extracted repeatedly with boiling heptane. The heptane was removed in vacuo to yield ethyl 6-chloroquinoline-3-carboxylate as a beige solid. 1H NMR [(CDCl3), 300 MHz]: δ 9.38 (bs, 1H), 8.68 (s, 1H), 8.05 (d, 1H), 7.83 (s, 2H), 7.69 (d, 1H), 4.40 (q, 2H), 1.39 (t, 3H). MS(EI): 236(M++H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([Cl:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].[BH4-].[Na+]>COC(O)C.C(OCC)(=O)C>[Cl:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][C:3]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:2]2 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC=C(C=C12)Cl)C(=O)OCC
Name
Quantity
1.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
COC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After standard aqueous workup (dil HCl; saturated NaHCO3) the organic layer was dried (NaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
CUSTOM
Type
CUSTOM
Details
was exposed to air oxidation (about 14 days)
Duration
14 d
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with boiling heptane
CUSTOM
Type
CUSTOM
Details
The heptane was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(C=NC2=CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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